molecular formula C7H9IO3 B6610594 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2168145-64-8

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6610594
CAS No.: 2168145-64-8
M. Wt: 268.05 g/mol
InChI Key: OGEALQQRSHGKJK-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the iodination of a suitable precursor. One common method is the iodination of 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include hydroxylated and carboxylated derivatives.

    Reduction Reactions: Products include deiodinated derivatives with varying degrees of saturation.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its bicyclic structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Due to its unique structure, 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is being explored for drug development. The presence of the iodomethyl group enhances its reactivity, allowing for modifications that can lead to novel therapeutic agents targeting specific diseases.

Biological Studies

This compound can be utilized in biological research to study its interactions with biological targets. Its ability to form covalent bonds through nucleophilic substitution reactions makes it suitable for investigating enzyme mechanisms or receptor-ligand interactions.

Industrial Applications

In industrial settings, this compound may be used as a precursor in the synthesis of new materials or as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with tailored functionalities.

Case Studies and Research Findings

  • Synthesis of Novel Therapeutics : Recent studies have demonstrated the use of this compound in synthesizing potential anti-cancer agents. Researchers reported successful modifications that improved binding affinity to cancer-related targets, showcasing its potential in medicinal chemistry.
  • Enzyme Interaction Studies : A study focused on the compound's interaction with specific enzymes revealed that its iodomethyl group significantly enhances reactivity, leading to irreversible inhibition of target enzymes involved in metabolic pathways. This finding opens avenues for developing enzyme inhibitors.
  • Material Science Innovations : In material science, the compound has been incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance, demonstrating its applicability beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during chemical reactions .

Comparison with Similar Compounds

    4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.

    Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with different functional groups, offering alternative synthetic routes and applications.

Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEALQQRSHGKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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